3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHXHOOCQCMCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh). SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria.
Mode of Action
Succinate Dehydrogenase Inhibitors (SDHIs) can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen.
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The interaction with CDKs can lead to the inhibition of their activity, thereby affecting cell cycle progression. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cell lines. Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound’s interaction with CDKs results in the inhibition of their kinase activity, thereby blocking cell cycle progression. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, such as liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification. The compound can also affect the levels of various metabolites within the cell, influencing metabolic flux and overall cellular metabolism. Additionally, this compound can modulate the activity of co-factors involved in metabolic reactions, further impacting its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity and interactions with other biomolecules. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical pathways.
Biological Activity
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₈H₁₁ClN₂S
- Molecular Weight : 234.7 g/mol
- CAS Number : 2091576-70-2
- Structure : The compound features a thiopyrano-pyrazole core with a chloromethyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific compound has been evaluated for its potential pharmacological properties.
Antimicrobial Activity
Research has shown that compounds with a pyrazole core can possess significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
The MIC values for these tests are still pending publication but are critical for understanding the effectiveness of this compound against resistant strains.
Antitumor Activity
In vitro studies have suggested that pyrazole derivatives can inhibit the proliferation of cancer cells. For example:
- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer)
- IC50 Values : Preliminary tests indicate promising results with IC50 values suggesting moderate to high potency against these cell lines.
Case Studies and Research Findings
- Synthesis and Evaluation : A study published in ResearchGate outlined the synthesis of similar pyrazole derivatives and their biological evaluation. The results indicated that modifications in the structure could enhance biological activity significantly .
- Structure-Activity Relationship (SAR) : A review article highlighted the importance of structural modifications in enhancing the biological activity of pyrazoles. It emphasized that substituents like chloromethyl groups could potentially increase lipophilicity and improve cellular uptake .
- Pharmacological Potential : Another study reviewed multiple pyrazole compounds and found that those with sulfur-containing groups often exhibited better antibacterial properties compared to their nitrogen-only counterparts .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazole nucleus exhibit significant biological activities. Specifically, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has shown potential in:
- Anticancer activity : Preliminary studies suggest this compound may inhibit cancer cell proliferation.
- Anti-inflammatory effects : Its structure may allow it to modulate inflammatory pathways.
- Antimicrobial properties : The reactivity of the chloromethyl group may contribute to antibacterial activities.
Application in Medicinal Chemistry
The unique structural elements of this compound confer distinct reactivity and biological properties compared to similar compounds. Its applications in medicinal chemistry include:
- Drug Development : The compound serves as a scaffold for designing new therapeutic agents targeting various diseases.
- Biological Target Interaction Studies : Research focuses on understanding how this compound interacts with specific biological targets to elucidate its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- A study published in a peer-reviewed journal highlighted its potential as an anticancer agent by demonstrating significant inhibition of tumor cell growth in vitro .
- Another research project explored its anti-inflammatory properties through in vivo models, showing reduced inflammation markers upon treatment with the compound .
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Thiopyrano[4,3-c]pyrazole Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | 3-CH₂Cl, 2-CH₃ | C₈H₁₀ClN₂S | 200.69* | Reactive chloromethyl group, sulfur atom |
| 3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | 3-CH₂NH₂, 2-C₂H₅, S-oxidized | C₉H₁₅N₃O₂S | 229.3 | Polar amino group, sulfone moiety |
| 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid | 2-C₃H₇, 3-COOH | C₁₀H₁₄N₂O₂S | 226.3 | Carboxylic acid functionality |
| 3a,4,6,7-Tetrahydro-3-phenyl-7-(phenylmethylene)thiopyrano[4,3-c]pyrazole | 3-C₆H₅, 7-C₆H₅CH₂ | C₁₉H₁₇N₂S | 305.42 | Aromatic substituents, extended π-system |
Key Observations :
- Reactivity: The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the aminomethyl () or carboxylic acid () derivatives.
- Steric Effects : Bulkier substituents (e.g., isopropyl in ) reduce solubility but improve thermal stability.
- Electronic Effects: Sulfur in the thiopyran ring increases lipophilicity compared to oxygen-containing pyranopyrazoles .
Key Observations :
- The target compound likely requires sulfur-containing precursors (e.g., thiols or thioureas) for thiopyran ring formation, differing from oxygen-based pyranopyrazoles .
- Sustainable catalysts like SB-DABCO () or pectin () are underutilized for thiopyrano derivatives, suggesting scope for greener synthesis optimization.
Physicochemical Properties
- Solubility : The chloromethyl derivative exhibits lower aqueous solubility compared to carboxylic acid () or sulfone derivatives () due to reduced polarity.
- Stability : Chloromethyl groups may hydrolyze under basic conditions, necessitating anhydrous storage, unlike stable sulfones () .
- Melting/Boiling Points: Thiopyrano derivatives generally have higher melting points than pyrano[2,3-c]pyrazoles due to sulfur’s stronger intermolecular forces .
Key Observations :
- The target compound’s chloromethyl group allows further derivatization into bioactive molecules (e.g., amine-linked drugs in ).
Preparation Methods
General Synthetic Strategy Overview
The synthesis of fused heterocyclic systems like tetrahydrothiopyrano[4,3-c]pyrazoles typically proceeds via:
- Construction of the pyrazole core through condensation reactions involving hydrazines and suitable electrophilic partners.
- Formation of the thiopyrano ring via cyclization involving sulfur-containing precursors.
- Introduction of the chloromethyl substituent by halogenation or alkylation reactions at a defined position on the heterocycle.
Pyrazole Core Formation
2.1 Condensation of β-Ketonitriles with Hydrazines
A well-established approach to aminopyrazoles involves reacting β-ketonitriles with hydrazine derivatives. Yoon et al. (2015) demonstrated a two-step process where β-ketonitriles are first prepared via tert-butoxide-assisted Claisen condensation, followed by hydrazine addition to yield 5-aminopyrazoles with good yields (up to 70%) under optimized acidic conditions to neutralize basicity.
2.2 Condensation of α,β-Unsaturated Nitriles with Hydrazines
Another major route is the condensation of α,β-unsaturated nitriles bearing a leaving group (e.g., chloro, thiomethyl) at the β-position with hydrazines. This method provides regioselective access to 3-aminopyrazoles, with leaving groups such as thiomethyl outperforming amino groups in reactivity.
2.3 Cyclization from Isoxazoles or Isothiazoles
Less conventional methods involve ring transformation of isoxazoles or isothiazoles with hydrazine, leading to ring-opening and rearrangement to aminopyrazoles. Koutentis (2009) described the conversion of isothiazoles to 3-(5)-aminopyrazoles via nucleophilic attack and sulfur elimination.
Formation of the Thiopyrano Ring
The tetrahydrothiopyrano ring fused to the pyrazole core is generally constructed via intramolecular cyclization involving sulfur-containing intermediates. Although direct literature on the exact thiopyrano-pyrazole fusion is scarce, analogous tetrahydrothiopyran ring systems are often synthesized by:
- Michael addition or nucleophilic substitution reactions involving sulfur nucleophiles.
- Cyclization of precursors bearing sulfide or thiol functionalities under acidic or basic conditions.
Introduction of the Chloromethyl Group
The chloromethyl substituent at position 3 is typically introduced by selective chlorination of a methyl or hydroxymethyl precursor or by alkylation using chloromethyl reagents.
- The preparation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was achieved by hydrogenation in hydrochloric acid with palladium catalysis, yielding 90% of the chlorinated product. This suggests that chlorination under acidic conditions with catalytic hydrogenation can be effective for introducing chloroalkyl groups on heterocycles.
Representative Synthetic Pathway Proposal
Based on the above methods and analogous literature, a plausible synthetic route for 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole could involve:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of β-ketonitrile | Claisen condensation with tert-butoxide base | β-Ketonitrile intermediate |
| 2 | Pyrazole ring formation | Reaction with hydrazine hydrate, acidic neutralization | Formation of 5-aminopyrazole core |
| 3 | Thiopyrano ring cyclization | Intramolecular cyclization with sulfur nucleophile | Formation of tetrahydrothiopyrano fused ring |
| 4 | Chloromethyl introduction | Chlorination or alkylation with chloromethyl reagents | 3-(Chloromethyl) substitution on pyrazole |
Data Table: Summary of Key Preparation Methods for Analogous Pyrazole Systems
Research Findings and Notes
- The basicity of reaction mixtures during pyrazole formation can reduce yields; neutralization prior to hydrazine addition improves efficiency.
- Thiomethyl groups serve as superior leaving groups compared to amino groups in α,β-unsaturated nitrile condensation, facilitating better yields and regioselectivity.
- Microwave-assisted synthesis can accelerate condensation steps, reducing reaction times significantly while maintaining good yields.
- Catalytic systems such as palladium in acidic media enable selective chloromethylation of heterocycles with high yield and purity.
- Green catalysis approaches (e.g., eggshell/Ti(IV) catalysts, SO3H@carbon powder) have been reported for related fused pyrazole systems, enhancing sustainability and reaction efficiency.
Q & A
Q. Basic
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC and LC-MS .
- Elemental analysis : Validates C, H, N, S, and Cl content to confirm stoichiometry .
How can computational methods predict the compound’s biological targets and metabolic pathways?
Q. Advanced
- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets like cannabinoid receptors (CB1/CB2) based on structural analogs .
- QSAR modeling : Train models on pyrano[2,3-c]pyrazole bioactivity data to predict IC values for kinase inhibition or cytotoxicity .
- ADMET prediction : Tools like SwissADME estimate metabolic stability, CYP450 interactions, and blood-brain barrier penetration .
What are the key challenges in characterizing the compound’s stereochemistry?
Q. Advanced
- Diastereomer separation : Use chiral HPLC columns (e.g., Chiralpak IA) or crystallization in polar solvents (e.g., methanol/water) to resolve enantiomers .
- Dynamic NMR : Detect restricted rotation in the tetrahydrothiopyran ring at low temperatures (-40°C) to assign axial/equatorial substituents .
- VCD spectroscopy : Combines vibrational circular dichroism with DFT calculations to confirm absolute configuration .
How does the thiopyrano ring influence the compound’s physicochemical properties compared to oxygen analogs?
Q. Advanced
- Lipophilicity : Sulfur increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility .
- Conformational rigidity : The thiopyran ring’s larger atomic radius may restrict rotational freedom, affecting binding kinetics .
- Electron density : Sulfur’s electronegativity alters charge distribution, impacting interactions with enzymatic active sites (e.g., hydrogen bonding vs. hydrophobic pockets) .
What safety protocols are critical when handling chloromethyl-containing intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
